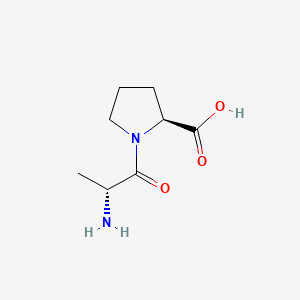

1-D-Alanyl-L-proline

描述

Overview of Dipeptide Classification and Stereochemical Diversity

Dipeptides are classified based on the constituent amino acids. chemicalbook.com They are formed through a condensation reaction where the carboxyl group of one amino acid joins with the amino group of another, releasing a molecule of water. acs.org The resulting peptide bond has a partial double bond character, leading to a planar and rigid structure. acs.org

The stereochemical diversity of dipeptides arises from the chirality of the alpha-carbon in most amino acids (with the exception of glycine). mdpi.comgoogle.com Each chiral amino acid can exist as one of two stereoisomers: L (levorotatory) or D (dextrorotatory), which are non-superimposable mirror images of each other. mdpi.com Consequently, a dipeptide composed of two different chiral amino acids can exist in four possible stereoisomeric forms: L-L, D-D, L-D, and D-L. All naturally occurring proteins in living organisms are composed almost exclusively of L-amino acids. mdpi.com

The Unique Conformational Attributes and Chirality of D-Amino Acid Containing Peptides

The incorporation of a D-amino acid into a peptide chain has profound effects on its three-dimensional structure and biological activity. ontosight.airesearchgate.net Peptides containing D-amino acids often exhibit enhanced resistance to proteolytic degradation by enzymes that are stereospecific for L-amino acids. researchgate.netacs.org This increased stability makes them attractive candidates for therapeutic applications. researchgate.net

From a conformational standpoint, the presence of a D-amino acid introduces a "kink" or a specific turn in the peptide backbone. ontosight.ai The Ramachandran plot, which illustrates the allowed dihedral angles (phi, ψ) for amino acid residues, shows that D-amino acids preferentially occupy regions of conformational space that are disallowed for L-amino acids. ontosight.ai This unique stereochemistry can induce specific secondary structures, such as β-turns. For instance, the heterochiral D-Pro-L-Pro sequence is known to favor a type II' beta-turn conformation. researchgate.net

Rationale for Comprehensive Investigation of 1-D-Alanyl-L-proline

The comprehensive investigation of this compound is driven by several key factors. The D-alanine residue confers potential resistance to enzymatic breakdown, a desirable trait for bioactive peptides. researchgate.netacs.org Furthermore, the combination of a flexible D-amino acid with the conformationally constrained L-proline residue presents a unique model for studying peptide folding and secondary structure formation. researchgate.netnih.gov L-proline's cyclic side chain restricts the phi (φ) dihedral angle, and when combined with a D-amino acid, it can act as a potent turn-inducer. chemicalbook.comresearchgate.net

Research into the conformational properties of peptides containing the D-Ala-L-Pro motif, such as the tetrapeptide NH3+-D-Ala-L-Pro-Gly-D-Ala-CO2-, has shown that this sequence has an intrinsic propensity to form β-hairpin loops in aqueous environments. acs.orgnih.gov Understanding the precise structural attributes of the simpler this compound dipeptide can provide fundamental insights into the initial stages of peptide folding and the design of novel peptidomimetics with defined secondary structures. ontosight.ai

Chemical and Physical Properties of this compound

The fundamental properties of this compound are summarized in the following table, with data computed by PubChem. Current time information in Bangalore, IN.

| Property | Value |

| Molecular Formula | C8H14N2O3 |

| Molecular Weight | 186.21 g/mol |

| IUPAC Name | (2S)-1-[(2R)-2-aminopropanoyl]pyrrolidine-2-carboxylic acid |

| CAS Number | 61430-12-4 |

| Topological Polar Surface Area | 83.6 Ų |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

Detailed Research Findings

While studies focusing exclusively on the isolated this compound dipeptide are limited, research on larger peptides incorporating this motif provides significant insights. A detailed conformational analysis of a model tetrapeptide, NH3+-D-Ala-L-Pro-Gly-D-Ala-CO2-, using NMR, Raman spectroscopy, and density functional theory computations revealed that the D-Ala-L-Pro sequence is a key element in defining the peptide's structure. acs.orgnih.gov The study concluded that while the loop conformation of the Pro-Gly core is not inherently stable in a vacuum, the propensity to form β-hairpin loops is an intrinsic property of the sequence in an aqueous environment. acs.orgnih.gov The flanking alanine (B10760859) residues in the tetrapeptide were found to only partially stabilize this structure, highlighting the importance of the core D-Ala-L-Pro unit. nih.gov

Furthermore, NMR spectroscopy has been utilized as a powerful tool to investigate β-turns in model peptides. Studies on peptides containing the heterochiral L-Pro-D-Ala sequence, a close relative of the D-Ala-L-Pro motif, have shown that the chemical shifts are highly sensitive to the formation of folded β-turn structures stabilized by intramolecular hydrogen bonds. rsc.org These findings underscore the utility of such dipeptide sequences in designing peptides with predictable secondary structures.

Structure

3D Structure

属性

IUPAC Name |

(2S)-1-[(2R)-2-aminopropanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O3/c1-5(9)7(11)10-4-2-3-6(10)8(12)13/h5-6H,2-4,9H2,1H3,(H,12,13)/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPWUFUBLGADILS-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCC1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N1CCC[C@H]1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00210369 | |

| Record name | 1-D-Alanyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61430-12-4 | |

| Record name | D-Alanyl-L-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61430-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-D-Alanyl-L-proline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061430124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-D-Alanyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-D-alanyl-L-proline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.057 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-D-ALANYL-L-PROLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5CGA70XLT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Derivatization of 1 D Alanyl L Proline

Stereoselective Chemical Synthesis Approaches for 1-D-Alanyl-L-proline

The chemical synthesis of peptides, particularly those containing mixed chirality, demands rigorous control over stereochemistry to prevent racemization and to ensure the formation of the desired diastereomer. For this compound, this involves the creation of a peptide bond between D-alanine and L-proline while preserving the stereochemical integrity of both chiral centers.

Classical Peptide Coupling Strategies for D-Alanyl-L-proline Construction

Classical peptide coupling involves the activation of the carboxylic acid group of one amino acid and its subsequent reaction with the amino group of another. uniurb.it To synthesize this compound, N-protected D-alanine is coupled with a C-protected L-proline derivative.

Common strategies include the use of coupling reagents to facilitate the formation of the amide bond. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), are frequently used to activate the carboxyl group of the N-protected D-alanine, forming a reactive O-acylisourea intermediate. google.comacs.org This intermediate then reacts with the nucleophilic nitrogen of the L-proline ester. To minimize the risk of racemization, especially of the activated D-alanine residue, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. uniurb.it

An alternative is the active ester method, where the D-alanine derivative is converted into an active ester (e.g., a p-nitrophenyl ester) which can be purified and then reacted with the L-proline component. acs.org The choice of protecting groups for the amine of D-alanine (e.g., tert-butoxycarbonyl, Boc) and the carboxyl of L-proline (e.g., benzyl (B1604629) ester, Bzl) is crucial and must be orthogonal, allowing for their selective removal after the coupling is complete. google.com For instance, a typical sequence involves coupling N-Boc-D-alanine with L-proline benzyl ester, followed by deprotection steps to yield the final dipeptide. google.comacs.org

Table 1: Overview of Classical Coupling Reagents

| Coupling Reagent Class | Example(s) | Mechanism of Action | Key Considerations |

|---|---|---|---|

| Carbodiimides | DCC, EDCI | Forms a reactive O-acylisourea intermediate. | Risk of racemization; often used with additives like HOBt or OxymaPure. uniurb.itacs.org |

| Phosphonium Salts | BOP, PyBOP | Forms an active ester or acylphosphonium species. | High reactivity; byproducts can be problematic. |

| Uronium/Aminium Salts | HBTU, HATU | Forms an active ester in situ. | Very efficient; potential for guanidinylation of the free amine as a side reaction. uniurb.it |

Catalytic Hydrogenation and Chiral Induction in D-Alanyl-L-proline Synthesis

A powerful stereoselective method for preparing alanyl-proline dipeptides is through the catalytic hydrogenation of a prochiral precursor. This approach leverages the existing chirality of L-proline to induce the desired D-configuration at the newly formed alanine (B10760859) stereocenter.

The synthesis begins with the reaction of L-proline with a pyruvic acid derivative to form an N-pyruvoyl-L-proline intermediate. google.comscirp.org This intermediate is then reacted with an amine, such as benzylamine, to form a Schiff base. The crucial step is the diastereoselective catalytic hydrogenation of this Schiff base. The substrate adsorbs onto the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C) or palladium hydroxide (B78521) on carbon (Pd(OH)₂-C), in a specific conformation. scirp.orgresearchgate.net

The L-proline moiety acts as a chiral auxiliary, directing the hydrogen to attack the C=N double bond from a particular face, leading to a preponderance of one diastereomer. scirp.org Research on the synthesis of L-alanyl-L-proline has shown that by forming a chelated intermediate with the catalyst, the substrate adopts a rigid conformation that favors the formation of the S,S isomer. google.comscirp.org For the synthesis of D-alanyl-L-proline (the R,S isomer), reaction conditions or the choice of chiral amine in the Schiff base can be modified to favor the formation of the desired product. A patent on a related process notes that substituting L-proline with D-proline in a similar synthesis resulted in a mixture of D-alanyl-D-proline and L-alanyl-D-proline, demonstrating the principle of chiral induction from the proline ring. google.com

Table 2: Diastereoselective Hydrogenation of N-pyruvoyl-(S)-proline Ester Schiff Bases

| Chiral Amine in Schiff Base | Catalyst | Diastereomeric Excess (d.e.) of (S)-Alanyl-(S)-proline | Reference |

|---|---|---|---|

| (R)-1-phenylethylamine | Pd(OH)₂-C | 67% | scirp.org |

| (S)-1-phenylethylamine | Pd(OH)₂-C | 54% | scirp.org |

| Benzylamine | Pd(OH)₂-C | 30% | scirp.org |

Note: This data illustrates the principle of chiral induction. The synthesis of D-Alanyl-L-proline would require adapting this methodology, potentially yielding the opposite diastereomer as the major product under specific conditions.

Optimization of Reaction Conditions for Enhanced Purity and Yield

Optimizing reaction parameters is essential for maximizing the yield and diastereomeric purity of this compound. Key variables include the choice of solvent, temperature, catalyst, and pH.

In classical coupling reactions, the solvent can influence reaction rates and the solubility of reactants and intermediates. Aprotic polar solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) are common. wpmucdn.com Temperature control is critical to prevent racemization of the activated D-alanine. acs.org

For syntheses involving catalytic hydrogenation, the reaction conditions significantly impact the diastereomeric excess (d.e.). A study on the synthesis of L-alanyl-L-proline found that conducting the hydrogenation at a pH below 4 dramatically increased the stereospecificity, achieving a diastereomeric excess of up to 94%. google.com Adding acetic acid to the reaction mixture prior to reduction was shown to alter the d.e., highlighting the sensitivity of the system to pH. google.com The choice and loading of the catalyst also play a role; for instance, L-proline itself has been studied as an organocatalyst where its concentration affects the reaction yield, with an optimal loading of 10 mol% found in one model reaction. researchgate.net Optimization may also involve strategies to limit side reactions, such as modifying reagent addition protocols to increase product purity. acs.org

Enzymatic Synthesis and Biocatalytic Routes to D-Alanyl-L-proline

Biocatalysis offers an attractive, environmentally friendly alternative to chemical synthesis. Enzymes operate under mild conditions (aqueous medium, ambient temperature, and neutral pH) and exhibit high chemo-, regio-, and stereoselectivity, which is particularly advantageous for producing chiral molecules like this compound. nih.govmdpi.com

Enzyme-Mediated Peptide Bond Formation

Several classes of enzymes can catalyze the formation of peptide bonds. L-amino acid ligases (Lals), a family of ATP-grasp enzymes, are promising tools for dipeptide synthesis. sci-hub.se They catalyze the unidirectional, ATP-dependent ligation of two unprotected amino acids. sci-hub.se While many Lals show a preference for L-amino acids, enzymes with broader or altered specificity can be used or engineered.

More relevant to D-Ala-L-Pro synthesis are enzymes with inherent D-stereospecificity. A D-stereospecific amidohydrolase from Streptomyces sp. has been shown to synthesize D-L-configuration dipeptides. nih.gov This enzyme preferentially uses D-aminoacyl derivatives as acyl donors and L-amino acids as acyl acceptors, making it an ideal candidate for ligating D-alanine to L-proline. nih.gov Another class, the D-alanine-D-alanine ligases (Ddl), are involved in bacterial cell wall biosynthesis and catalyze the ATP-driven formation of D-alanyl-D-alanine. mdpi.comnih.gov While their natural function is specific, protein engineering could potentially adapt their substrate specificity to accept L-proline as the second amino acid. The general mechanism for these ligases involves the formation of an acylphosphate intermediate from the first amino acid and ATP, which is then attacked by the amino group of the second amino acid to form the peptide bond. nih.govnih.gov

Table 3: Enzyme Classes for Peptide Bond Formation

| Enzyme Class | Example | Mechanism | Relevance to D-Ala-L-Pro |

|---|---|---|---|

| D-Stereospecific Amidohydrolase | From Streptomyces sp. | Aminolysis reaction | Directly synthesizes D-L dipeptides by preferentially using D-aminoacyl donors and L-aminoacyl acceptors. nih.gov |

| D-alanine:D-alanine Ligase (Ddl) | From various bacteria | ATP-dependent ligation via acylphosphate intermediate | Natural substrate is two D-alanine molecules; requires engineering to accept L-proline as an acceptor. mdpi.comnih.gov |

| L-amino acid Ligase (Lal) | BacD from B. subtilis | ATP-dependent ligation via acylphosphate intermediate | Natural preference for L-amino acids; requires engineering for D-amino acid incorporation. sci-hub.se |

Biocatalytic Production Utilizing D-Amino Acid Precursors

An efficient biocatalytic strategy for this compound can involve a multi-enzyme cascade or a whole-cell system. This approach begins with the synthesis of the D-alanine precursor from inexpensive, prochiral starting materials. D-amino acids can be produced enzymatically from corresponding α-keto acids or through the stereoinversion of the more common L-amino acids. acs.orgmdpi.com

For example, D-alanine can be synthesized from pyruvate (B1213749). A whole-cell biocatalytic system has been developed in E. coli that co-expresses three key enzymes: alanine dehydrogenase (for reductive amination of pyruvate), alanine racemase (to convert any L-alanine formed into D-alanine), and glucose dehydrogenase (for regeneration of the NADH cofactor). nih.gov This system efficiently converts pyruvate and an ammonia (B1221849) source into D/L-alanine. nih.gov

Once the D-alanine precursor is generated, it can be fed into a second biocatalytic step for ligation with L-proline, using an appropriate enzyme as described in section 2.2.1. Combining these steps into a one-pot, whole-cell process represents a highly efficient and sustainable route for the production of this compound, minimizing the need for intermediate purification and costly reagents. nih.gov

Derivatization Strategies for Functional Enhancement and Probing of this compound

Synthesis of Modified D-Alanyl-L-proline Analogues for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule, such as this compound, relates to its biological activity. By synthesizing and evaluating a series of modified analogues, researchers can identify key structural features responsible for the desired effects.

One area of significant interest is the modification of muramyl dipeptide (MDP), a component of the bacterial cell wall that contains an L-alanyl-D-isoglutamine motif and is recognized by the NOD2 receptor. nih.govchemrxiv.org Studies on MDP analogues provide valuable insights into the SAR of related dipeptides. For instance, replacing the L-alanine in MDP with other amino acids like L-valine or L-serine resulted in comparable NOD2 activity, while substitution with L-threonine, glycine (B1666218), N-methyl L-alanine, or L-proline led to reduced activity. nih.gov This suggests that the nature of the amino acid at this position is crucial for receptor interaction. Furthermore, analogues with a D-configuration at the first amino acid were completely inactive, highlighting the stereochemical requirements for activity. nih.gov

Modifications to the second amino acid of the dipeptide have also been explored. For example, in MDP analogues, esterification at the α-position of D-isoglutamine with longer alkyl chains enhanced NOD2 activity, whereas esterification at the γ-position had a negative impact. nih.gov The replacement of the terminal carboxamide with certain 2,5-disubstituted tetrazoles was tolerated and, in some cases, led to potent NOD2 stimulation. nih.gov

These findings underscore the importance of systematic modifications in elucidating the structural requirements for the biological activity of dipeptides like this compound. The data gathered from such studies can guide the design of new analogues with improved potency and selectivity.

Table 1: Structure-Activity Relationship of Modified MDP Analogues

| Modification Location | Modification | Resulting Activity | Citation |

| First Amino Acid (L-Ala) | Replaced with L-Valine or L-Serine | Comparable NOD2 activity | nih.gov |

| First Amino Acid (L-Ala) | Replaced with L-Threonine, Glycine, N-methyl L-alanine, or L-proline | Reduced NOD2 activity | nih.gov |

| First Amino Acid (L-Ala) | D-configuration | Inactive | nih.gov |

| Second Amino Acid (D-iGln) | α-position esterification (longer alkyl chains) | Higher NOD2 activity | nih.gov |

| Second Amino Acid (D-iGln) | γ-position esterification | Diminished NOD2 activity | nih.gov |

| Second Amino Acid (D-iGln) | Replacement of terminal carboxamide with 2,5-disubstituted tetrazoles | Tolerated, some potent | nih.gov |

Integration into Complex Peptide Scaffolds and Peptidomimetics

The incorporation of this compound and its derivatives into larger peptide scaffolds and peptidomimetics is a strategy to enhance their biological properties, such as stability and cell permeability. rsc.orgupc.edu Peptidomimetics are molecules that mimic the structure and function of natural peptides but have improved characteristics. rsc.orgupc.edu

A technique known as "proline editing" allows for the modification of proline residues within a peptide sequence after its synthesis. nih.gov This involves incorporating a hydroxyproline (B1673980) (Hyp) residue, which can then be chemically modified to create a variety of substituted proline analogues. nih.gov This approach streamlines the synthesis of diverse peptide libraries for SAR studies. nih.gov

Furthermore, the integration of proline and its derivatives into cyclic dipeptides, also known as diketopiperazines (DKPs), has gained attention. mdpi.com Proline-containing DKPs are recognized as "privileged scaffolds" in drug discovery due to their rigid conformation, resistance to enzymatic degradation, and ability to bind to various biological targets. mdpi.com

The development of hybrid peptidomimetics, which combine natural and non-natural amino acids, is another promising area. For example, peptidomimetics containing a repetitive unit of a chiral cyclobutane-containing β-amino acid and a functionalized γ-amino-L-proline have been synthesized. mdpi.com These compounds have shown potential as cell-penetrating peptides and have been investigated for their antimicrobial activity. mdpi.com

The synthesis of ferrocene-containing peptidomimetics with Pro-Ala motifs has also been explored. mdpi.com These studies have shown that the biological activity of these compounds can be influenced by factors such as their lipophilicity. mdpi.com

Applications in Asymmetric Organocatalysis Utilizing Proline Derivatives

Proline and its derivatives have emerged as powerful organocatalysts in asymmetric synthesis, a field focused on the selective production of one enantiomer of a chiral molecule. tcichemicals.comorganic-chemistry.orgthieme-connect.comnumberanalytics.com Organocatalysis uses small organic molecules to catalyze chemical reactions, offering an alternative to traditional metal-based catalysts. thieme-connect.com

L-proline itself can catalyze a variety of asymmetric reactions, including aldol (B89426) reactions, Mannich reactions, and Michael additions. thieme-connect.comwikipedia.org The mechanism often involves the formation of an enamine intermediate. wikipedia.org The chiral nature of proline directs the reaction to favor the formation of one stereoisomer over the other. wikipedia.org

To improve upon the catalytic efficiency and expand the scope of proline-catalyzed reactions, numerous proline derivatives have been synthesized and evaluated. organic-chemistry.org These modifications aim to address limitations of proline, such as its limited solubility in certain solvents and the need for high catalyst loadings. organic-chemistry.org For instance, tetrazole and acylsulfonamide catalysts derived from proline have demonstrated superior performance in terms of yield, enantioselectivity, and solvent compatibility. organic-chemistry.org

The applications of proline-based organocatalysts are extensive and include the synthesis of natural products and complex pharmaceutical intermediates. tcichemicals.com For example, they have been used in the asymmetric synthesis of the Wieland-Miescher ketone and in the production of diols with high enantioselectivity. wikipedia.org

Enzymatic Interactions, Biotransformation, and Metabolic Pathways Involving 1 D Alanyl L Proline

Biosynthesis Considerations of 1-D-Alanyl-L-proline Precursors

The synthesis of this compound requires the availability of its precursors, D-alanine and L-proline.

D-Amino Acid Biosynthesis Mechanisms Relevant to D-Alanine Formation

D-alanine is primarily synthesized from its L-enantiomer, L-alanine. The key enzyme in this process is alanine (B10760859) racemase , which catalyzes the reversible interconversion of L-alanine and D-alanine. ontosight.airesearchgate.netnih.gov This enzyme is essential for providing the D-alanine necessary for peptidoglycan biosynthesis in bacteria. ontosight.ainih.gov Some bacteria possess two different alanine racemases; one that is constitutively expressed for anabolic purposes (peptidoglycan synthesis) and another that is inducible for catabolic functions. asm.org

Another less common route for D-alanine synthesis involves D-amino acid transaminases . These enzymes can catalyze the transfer of an amino group from a donor D-amino acid to pyruvate (B1213749), forming D-alanine. researchgate.net

L-Proline Biosynthetic Pathways from Glutamate (B1630785) and Ornithine

L-proline is synthesized in most organisms from L-glutamate or L-ornithine. nih.govwikipedia.orgresearchgate.net

Glutamate Pathway: The primary pathway for proline biosynthesis starts with L-glutamate. wikipedia.orgresearchgate.net This pathway involves two key enzymes.

Δ¹-Pyrroline-5-carboxylate Synthetase (P5CS) catalyzes the first two steps: the ATP-dependent phosphorylation of glutamate to γ-glutamyl phosphate, followed by the NADPH-dependent reduction to glutamate-γ-semialdehyde (GSA). nih.govfrontiersin.orgresearchgate.net

GSA spontaneously cyclizes to form Δ¹-pyrroline-5-carboxylate (P5C). frontiersin.orgwikipedia.org

Δ¹-Pyrroline-5-carboxylate Reductase (P5CR) then reduces P5C to L-proline in an NADH or NADPH-dependent reaction. nih.govfrontiersin.orgresearchgate.net

Ornithine Pathway: An alternative pathway for proline synthesis utilizes L-ornithine as a precursor. nih.govfrontiersin.org

Ornithine-δ-aminotransferase (OAT) catalyzes the conversion of ornithine to GSA/P5C. frontiersin.orgfrontiersin.org

P5C is then reduced to proline by P5CR, as in the glutamate pathway. frontiersin.org In some bacteria, a more direct conversion of ornithine to proline is catalyzed by ornithine cyclodeaminase . wikipedia.orguniprot.orguniprot.org

Conformational Dynamics: Cis-Trans Isomerization of the Proline Peptide Bond in D-Alanyl-L-proline Context

The peptide bond preceding a proline residue (the Xaa-Pro bond) is unique among amino acids in that it can exist in both cis and trans conformations in significant proportions. nih.govresearchgate.net In the context of D-Alanyl-L-proline, this refers to the geometry of the D-Ala-L-Pro peptide bond. The imide nitrogen of the proline ring is part of the peptide backbone, and rotation around the C-N bond is sterically hindered, leading to these two distinct, slowly interconverting isomers.

Kinetics and Thermodynamics of Cis-Trans Isomerization

The cis-trans isomerization of the prolyl peptide bond is a slow process, with interconversion rates on the order of 10⁻³ to 10⁻⁵ s⁻¹. mdpi.comnih.gov This rate can be influenced by several factors, including the nature of the preceding amino acid, solvent conditions, and pH. mdpi.com The process can be significantly accelerated by enzymes known as peptidyl-prolyl isomerases (PPIases). mdpi.com

The equilibrium between the cis and trans conformers is described by an equilibrium constant, Keq = [trans]/[cis]. mdpi.com For most Xaa-Pro peptide bonds, the trans conformation is sterically favored over the cis conformation. However, the energy difference is small enough that the cis form can be present at concentrations of 10-30% at equilibrium. nih.gov In a study of the pentapeptide containing the sequence -Tyr-Pro-, the cis form was found to be present at 33% at equilibrium. nih.gov The presence of an aromatic residue preceding the proline can stabilize the cis conformer through favorable interactions between the aromatic ring and the proline residue. nih.gov

The thermodynamic parameters for this isomerization can be determined through methods like variable temperature NMR. For example, for a model dipeptide in aqueous solution, the thermodynamic origin of the cis/trans isomers has been studied in detail. mdpi.com The activation energy for the isomerization is typically high, around 20 kcal/mol, which accounts for the slow kinetics. researchgate.net

The table below summarizes the key enzymes involved in the metabolic pathways discussed.

| Enzyme | Pathway | Substrate(s) | Product(s) | Cofactor(s) | Cellular Location |

| Proline Dehydrogenase (ProDH) | L-Proline Catabolism | L-Proline | Δ¹-Pyrroline-5-carboxylate | FAD | Inner Mitochondrial Membrane |

| Pyrroline-5-carboxylate Dehydrogenase (P5CDH) | L-Proline Catabolism | Δ¹-Pyrroline-5-carboxylate, NAD⁺, H₂O | Glutamate, NADH, H⁺ | NAD⁺ | Mitochondrial Matrix |

| D-Amino Acid Dehydrogenase | D-Alanine Catabolism | D-Alanine, NAD⁺, H₂O | Pyruvate, NH₃, NADH, H⁺ | NAD⁺ | Varies |

| Alanine Racemase | D-Alanine Biosynthesis/Catabolism | L-Alanine ⇌ D-Alanine | D-Alanine ⇌ L-Alanine | PLP | Cytoplasm (Bacteria) |

| Δ¹-Pyrroline-5-carboxylate Synthetase (P5CS) | L-Proline Biosynthesis | Glutamate, ATP, NADPH | Glutamate-γ-semialdehyde, ADP, NADP⁺ | ATP, NADPH | Cytoplasm/Chloroplasts |

| Δ¹-Pyrroline-5-carboxylate Reductase (P5CR) | L-Proline Biosynthesis | Δ¹-Pyrroline-5-carboxylate, NAD(P)H | L-Proline, NAD(P)⁺ | NADH/NADPH | Cytoplasm/Chloroplasts |

| Ornithine-δ-aminotransferase (OAT) | L-Proline Biosynthesis | Ornithine, α-ketoglutarate | Glutamate-γ-semialdehyde, Glutamate | PLP | Mitochondria |

| Ornithine Cyclodeaminase | L-Proline Biosynthesis | L-Ornithine | L-Proline, NH₃ | NAD⁺ | Varies (Bacteria) |

Influence of Microenvironments on Isomerization Dynamics

The peptide bond preceding a proline residue is unique in its ability to exist in both cis and trans conformations, with the trans form generally being more favorable. mdpi.com The interconversion between these two isomers, known as cis-trans isomerization, is a slow process that can be a rate-limiting step in protein folding and function. researchgate.netnih.gov The dynamics of this isomerization are highly sensitive to the local microenvironment.

While specific research on this compound is limited, extensive studies on its L-L stereoisomer, L-Alanyl-L-proline, provide critical insights that are fundamentally applicable. Research using advanced HPLC techniques has shown that the microenvironment significantly alters isomerization barriers. researchgate.netnih.gov In aqueous solutions, the isomerization proceeds at a certain rate, but this rate is dramatically accelerated at the interface between water and a hydrophobic surface (e.g., alkyl-bonded silica). researchgate.netnih.gov

This acceleration is attributed to a significant decrease in the enthalpy of activation for the isomerization process in the less polar, hydrophobic microenvironment. researchgate.netnih.gov Furthermore, the equilibrium between the two forms can shift. At water/hydrophobic interfaces, the equilibrium for L-Alanyl-L-proline shifts towards the cis form, a change attributed to the lower polarity of the interfacial water compared to bulk water. researchgate.netnih.gov These principles concerning the influence of solvent polarity and hydrophobic environments on the peptide bond are expected to apply to this compound as well, although the precise energetic values may differ due to the D-configuration of the alanine residue.

| Parameter | Aqueous Solution (Bulk Water) | Water/Hydrophobic Interface | Observation |

|---|---|---|---|

| Isomerization Rate | Base Rate | Accelerated | The interconversion is faster at the interface. researchgate.net |

| Enthalpy of Activation (ΔH‡) | Higher Value | Remarkably Decreased | A lower energy barrier for isomerization at the interface. researchgate.net |

| Equilibrium State (cis:trans ratio) | Favors trans | Shift towards cis form | Lower polarity of the interface stabilizes the cis conformer. researchgate.net |

Role of Peptidyl-Prolyl Cis-Trans Isomerases

Peptidyl-prolyl cis-trans isomerases (PPIases) are a class of enzymes that accelerate the slow cis-trans isomerization of prolyl peptide bonds by factors of up to 10⁶-fold. nih.gov Major families of PPIases include cyclophilins, FK506-binding proteins (FKBPs), and parvulins. nih.govresearchgate.net These enzymes play crucial roles in a vast array of biological processes by facilitating correct and timely protein folding and regulating protein activity. nih.gov

The function of PPIases is highly dependent on their substrate specificity. Detailed kinetic studies on enzymes like cyclophilin and FKBP have been performed using synthetic peptides, typically with the structure Suc-Ala-Xaa-Pro-Phe-p-nitroanilide, where the 'Xaa' residue is varied. nih.govresearchgate.net A critical finding from this body of research is that the active sites of these enzymes are stereospecific and recognize L-amino acids in the 'Xaa' position preceding the proline. nih.govnih.gov

There is currently no evidence to suggest that the major families of PPIases can catalyze the isomerization of a peptide bond where a D-amino acid precedes the proline residue. Their evolutionary development has tailored their active sites for L-amino acid-containing substrates. Consequently, the cis-trans isomerization of the D-Ala-L-Pro bond in this compound is expected to be a non-enzymatic process, governed solely by the thermodynamic and kinetic principles dictated by its microenvironment, as discussed in the previous section.

Biological and Physiological Functions of this compound Remain Largely Uncharacterized in Scientific Literature

Despite the extensive research into the individual roles of the amino acids D-Alanine and L-proline, detailed scientific information regarding the specific biological and physiological functions of the dipeptide this compound is notably scarce in publicly available research. A thorough review of scientific literature reveals a significant gap in the understanding of this particular compound's roles in cellular processes, particularly concerning its modulatory effects on signaling pathways and its contributions to osmotic homeostasis and stress adaptation.

Consequently, it is not possible to provide a detailed, evidence-based article on the specific biological and physiological functions of this compound according to the requested outline. The available scientific data does not currently address the influence of this dipeptide on amino acid stress responses, cell growth and proliferation, or specific receptor-mediated pathways. Similarly, its role as an osmolyte or its protective mechanisms under various stress conditions have not been elucidated.

While the constituent amino acids, D-Alanine and L-proline, have well-documented functions, these cannot be directly extrapolated to the dipeptide this compound, as the chemical bonding and resulting molecular structure create a new entity with potentially distinct biological activities.

Future research may shed light on the specific roles of this compound, but at present, the scientific community has not published findings that would allow for a comprehensive discussion of its biological and physiological functions as outlined.

Biological and Physiological Functions of 1 D Alanyl L Proline

Contributions to Osmotic Homeostasis and Stress Adaptation

Stabilization of Cellular Structures, Proteins, and Enzymes

L-proline acts as an osmoprotectant, accumulating in cells in response to osmotic stress and helping to maintain cell turgor and protein stability. It is also recognized as a chemical chaperone, a small molecule that can assist in the proper folding of proteins and prevent their aggregation. This property is attributed to its unique rigid structure, which can influence the conformation of the polypeptide chain. For instance, the introduction of proline residues has been instrumental in stabilizing the prefusion conformation of viral spike proteins, a critical step in the development of vaccines.

Given these properties of L-proline, it is plausible that 1-D-Alanyl-L-proline could contribute to cellular stability. The presence of the proline residue might confer some of these protective and stabilizing functions to the dipeptide. However, without direct experimental evidence, this remains a hypothesis.

Interactions within Biological Systems and Organisms

The interactions of this compound within biological systems are not well-documented. However, by examining the roles of D-alanine and L-proline, we can speculate on its potential activities.

Potential as a Building Block for Protein and Peptide Synthesis

Dipeptides are fundamental units in protein and peptide synthesis. Commercially, protected forms of dipeptides, including those containing D-amino acids and proline, are available as building blocks for solid-phase peptide synthesis. These building blocks can accelerate the synthesis of long and complex peptides. While there is no specific data on the natural utilization of this compound as a direct building block in organisms, its components, D-alanine and L-proline, are incorporated into various peptides. L-proline is a common proteinogenic amino acid, while D-alanine is notably found in the peptidoglycan cell walls of bacteria.

Role in Host-Pathogen Interactions and Microbial Metabolism

L-proline plays a significant role in the metabolism of many microorganisms, where it can serve as a source of carbon, nitrogen, and energy. Some pathogens utilize proline from their hosts to support their growth and virulence. For example, Helicobacter pylori can use L-proline as a respiratory substrate. The metabolism of proline is crucial for the survival and pathogenesis of various bacteria.

D-alanine is a key component of bacterial cell walls, and enzymes involved in its metabolism are targets for some antibiotics. The presence of D-amino acids can also modulate the host immune response. Given that this compound contains both of these residues, it could potentially play a role in microbial physiology and host-pathogen interactions, perhaps as a signaling molecule or a nutrient source. However, specific research on this dipeptide in this context is lacking.

Emerging Functions in Vertebrate and Invertebrate Physiology

In invertebrates, both D-alanine and L-proline are important osmolytes, helping organisms to cope with changes in salinity. High concentrations of free D-alanine have been found in the tissues of aquatic crustaceans and bivalve mollusks, where it plays a crucial role in intracellular isosmotic regulation. Similarly, L-proline accumulates in many invertebrates under hyperosmotic stress.

In vertebrates, the roles of free D-amino acids are an emerging area of research. D-alanine has been detected in various tissues and is thought to have neuromodulatory functions. L-proline is involved in numerous physiological processes in vertebrates, including wound healing and immune responses. A study on common carp suggested that a combination of L-proline and L-alanine in the diet can improve growth performance researchgate.net. While this study did not use the D-enantiomer of alanine (B10760859), it points to the physiological importance of these amino acids in vertebrates. The specific functions of this compound in either vertebrate or invertebrate physiology have yet to be determined.

Contribution to Gastrointestinal Tract Function and Nutrient Assimilation

The gut microbiota can produce and metabolize D-amino acids, including D-alanine. Dietary L-proline has been shown to influence the composition and metabolic activity of the gut microbiota. Studies in pigs have indicated that proline supplementation can alter the colonic luminal microbiota and the concentration of bacterial metabolites.

Given that the gut is a primary site for the absorption of dipeptides, it is conceivable that this compound, if present in the diet or produced by the gut microbiota, could be absorbed and have physiological effects. However, there is no direct evidence to support the specific role of this dipeptide in gastrointestinal function or nutrient assimilation.

Biomarker Potential of this compound and its Metabolites

Currently, there is no established biomarker potential for this compound or its specific metabolites. The detection and quantification of D-amino acids in biological fluids are of growing interest as potential biomarkers for various diseases, including neurological disorders and kidney disease. Altered levels of L-proline have also been associated with certain metabolic conditions. It is possible that future research could identify a role for this compound or its breakdown products as biomarkers, but this remains speculative.

Association with Specific Physiological States or Pathologies

There is currently no available scientific evidence to associate this compound with any specific physiological states or pathological conditions. Research has, however, shed light on the roles of its constituent amino acids.

D-Alanine is a D-amino acid present in human plasma nih.gov. Altered levels of D-amino acids, in general, have been implicated in various health conditions, including neuropsychological disorders and cancer nih.gov. Specifically, D-alanine has been found in the plasma of patients with renal diseases nih.gov.

L-Proline is a well-studied amino acid with multifaceted roles in the body. It is a crucial component of collagen, the primary structural protein in connective tissues wikipedia.org. L-proline metabolism is involved in cellular stress responses, and its dysregulation has been linked to various pathologies, including fibrosis and cancer nih.govfrontiersin.org. Furthermore, elevated levels of L-proline in the blood, a condition known as hyperprolinemia, can be associated with neurological and psychiatric disorders frontiersin.orgresearchgate.net.

Given the biological significance of both D-alanine and L-proline, it is plausible that the dipeptide this compound could have unique physiological functions. However, without direct research, any potential associations remain speculative.

Evaluation as a Diagnostic or Prognostic Indicator

Due to the absence of studies investigating this compound in clinical or research settings, there is no data to support its evaluation as a diagnostic or prognostic indicator for any disease.

Interestingly, a modified version of a related dipeptide, N,N,N-Trimethyl-L-alanyl-L-proline Betaine (TMAP) , has been investigated as a potential biomarker for kidney function. Studies have shown that plasma concentrations of TMAP are significantly higher in patients with chronic kidney disease (CKD) and are inversely related to the glomerular filtration rate (GFR), a key measure of kidney function acs.org. This suggests that specific dipeptides can indeed serve as valuable biomarkers.

While the findings on TMAP are promising, they cannot be directly extrapolated to this compound. The presence of the D-alanine enantiomer and the lack of trimethylation are significant structural differences that would likely result in different biological activities and metabolic pathways.

Advanced Analytical Methodologies for the Detection and Quantification of 1 D Alanyl L Proline

Chromatographic Separation and Characterization Techniques

Chromatographic methods are fundamental in the analysis of 1-D-Alanyl-L-proline, enabling its separation from other compounds and its isomers.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of dipeptides. For the specific challenge of separating stereoisomers like this compound from D-Alanyl-D-proline, L-Alanyl-L-proline, and L-Alanyl-D-proline, the use of chiral stationary phases (CSPs) is indispensable. chromatographytoday.commdpi.com These specialized columns contain a chiral selector immobilized on the stationary phase, which interacts differently with the enantiomers, leading to their separation.

Several types of CSPs have proven effective for the separation of amino acids and peptides. chromatographytoday.com These include:

Polysaccharide-based CSPs: These are widely used and can separate a broad range of chiral compounds. mdpi.comresearchgate.net

Cyclodextrin-based CSPs: These are effective for the enantioseparation of various amino acid derivatives. mdpi.com

Macrocyclic glycopeptide-based CSPs: Teicoplanin-based phases, for instance, offer high selectivity for ionizable and zwitterionic compounds, including dipeptides. chromatographytoday.commdpi.com

Crown Ether CSPs: These are also utilized for the separation of free amino acids. chromatographytoday.com

Ligand Exchange CSPs: These phases, often utilizing a bonded D- or L-amino acid, are useful for reversing the elution order of enantiomers. chromatographytoday.com

The choice of mobile phase is also critical for achieving optimal separation. A typical mobile phase for reverse-phase HPLC analysis of this compound consists of acetonitrile (B52724), water, and an acid such as phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com For normal-phase HPLC on a chiral column like CHIRALPAK-IA, a mobile phase of ethanol (B145695) with a modifier like trifluoroacetic acid (TFA) can be effective, particularly after derivatization to enhance detection. researchgate.netimpactfactor.org

| Parameter | Condition 1 | Condition 2 |

| Technique | Reverse-Phase HPLC | Normal-Phase HPLC |

| Column | Newcrom R1 or C18 | CHIRALPAK-IA |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) | Ethanol with 0.1% Trifluoroacetic Acid |

| Detection | UV or Mass Spectrometry | UV (after derivatization) |

| Application | Separation and quantification | Enantiomeric separation |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Targeted Metabolomics and Structural Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and highly sensitive technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. nih.govresearchgate.net This combination is particularly well-suited for the targeted metabolomics of dipeptides, allowing for both their quantification and structural confirmation. acs.orgnih.gov

In a typical LC-MS/MS setup for dipeptide analysis, a triple-quadrupole mass spectrometer operating in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode is often used. mdpi.comnih.gov This targeted approach provides high sensitivity and specificity. The process involves separating the dipeptides using a suitable LC column, such as a hydrophilic interaction liquid chromatography (HILIC) or a reverse-phase column. mdpi.comacs.org Following separation, the molecules are ionized, commonly using electrospray ionization (ESI), and the mass spectrometer detects and quantifies the specific mass-to-charge ratio (m/z) of the target analyte and its fragments. nih.gov

For instance, a method for the analysis of L-Alanyl-L-proline involved an Intrada Amino Acid column with a mobile phase gradient of ammonium (B1175870) formate (B1220265) in water and acetonitrile/water/formic acid. nih.gov The optimized MRM transition for L-proline was from a precursor ion of m/z 116.0 to a product ion of m/z 70.1. nih.gov Such targeted methods can achieve low limits of detection, often in the nanomolar range, making them suitable for analyzing biological samples where concentrations may be low. acs.orgnih.govnih.gov

| Parameter | LC-MS/MS Condition |

| Chromatography | HILIC or Reverse-Phase |

| Column Example | Intrada Amino Acid (50 x 3 mm, 3 µm) |

| Mobile Phase Example | A: 100 mM ammonium formate in water; B: Acetonitrile:water:formic acid (95:5:0.3) |

| Ionization | Electrospray Ionization (ESI) |

| Mass Spectrometer | Triple Quadrupole (QqQ) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| L-Proline MRM Transition | 116.0 -> 70.1 |

Capillary Electrophoresis for Isomer Separation

Capillary Electrophoresis (CE) is another powerful technique for the separation of isomers, including the dipeptides of interest. ingentaconnect.com CE separates molecules based on their electrophoretic mobility in an electric field, which is influenced by their charge and size. For chiral separations, a chiral selector is added to the background electrolyte (BGE). chromatographyonline.com

Crown ethers, such as (+)-18-crown-6-tetracarboxylic acid, have been successfully used as chiral selectors in CE for the enantiomeric separation of amino acids and dipeptides. ingentaconnect.com The separation is based on the differential complex formation between the chiral selector and the enantiomers. The pH of the BGE is a critical parameter, as it affects the charge of the analytes and the complex formation. ingentaconnect.com The addition of organic modifiers like acetonitrile and the use of cyclodextrins in combination with crown ethers can further enhance separation selectivity. ingentaconnect.com

A comprehensive platform for dipeptide analysis has been developed using CE coupled with tandem mass spectrometry (CE-MS/MS), which allows for the quantification of hundreds of dipeptides and the effective separation of structural isomers. acs.orgnih.gov In one such method, a fused-silica capillary was used with an acidic BGE (200 mM aqueous acetic acid, pH 2.74) to achieve separation. acs.org

Spectroscopic and Spectrometric Approaches

Spectroscopic and spectrometric techniques provide detailed structural information and can be used for quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the three-dimensional structure and conformational dynamics of molecules in solution. For peptides like this compound, NMR can provide insights into the conformation of the peptide backbone and the orientation of the amino acid side chains. nih.govacs.org

While 1D ¹H NMR provides a general overview of the molecule, 2D NMR techniques like TOCSY (Total Correlation Spectroscopy) are essential for assigning the resonances of individual protons within the peptide. chemrxiv.org The chemical shifts of the protons, particularly the α-protons, are sensitive to the local conformation. chemrxiv.org For quantitative analysis, NMR can be used, although its sensitivity is generally lower than that of mass spectrometry-based methods.

| NMR Parameter | Application in this compound Analysis |

| Chemical Shifts | Provide information about the electronic environment of nuclei and can indicate conformational changes. |

| Coupling Constants | Provide information about the dihedral angles between adjacent protons, helping to define the backbone conformation. |

| Nuclear Overhauser Effect (NOE) | Provides information about the through-space proximity of protons, crucial for determining the 3D structure. |

| 2D NMR (e.g., TOCSY, NOESY) | Allows for the complete assignment of proton resonances and the detailed analysis of conformational features. |

Electrochemiluminescence (ECL) for Proline-Selective Detection

Electrochemiluminescence (ECL) is a highly sensitive detection method that involves the generation of light from an electrochemical reaction. A proline-selective ECL method has been developed, which leverages the unique luminescent properties of proline when it reacts with a luminophore like tris(2,2'-bipyridyl)ruthenium(II) [Ru(bpy)₃²⁺]. nsf.govresearchgate.net

This method has been shown to discriminate proline from other amino acids and to detect single amino acid variations involving proline in peptides and proteins. nsf.govresearchgate.net The intensity of the ECL signal is dependent on the proline content and its accessibility within the molecule. nsf.govresearchgate.net This technique is simple, rapid, and inexpensive compared to traditional immunoassays. nsf.gov While specific applications to this compound are not detailed in the provided context, the proline-selective nature of ECL makes it a promising tool for the detection of this dipeptide. The principle could be applied in conjunction with a separation technique like HPLC or CE to provide highly selective and sensitive quantification.

An article focusing on the chemical compound "this compound".

### 5.

The accurate detection and quantification of specific dipeptide diastereomers like this compound from complex biological samples present a significant analytical challenge. Because diastereomers such as this compound and 1-L-Alanyl-L-proline have identical masses, their differentiation relies on sophisticated separation techniques coupled with sensitive detection. Methodologies must be capable of distinguishing between subtle stereochemical differences to ensure accurate identification and quantification.

#### 5.2.3. Advanced Mass Spectrometry for Metabolite Identification

Mass spectrometry (MS) is a cornerstone technology for the analysis of dipeptides. However, since diastereomers are isobaric (possessing the same mass), MS alone cannot differentiate them. Therefore, MS is almost always coupled with a preceding separation technique, most commonly liquid chromatography (LC-MS/MS) or ion mobility spectrometry (IMS-MS).

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used platform for this purpose. The key to this method is the chromatographic separation of the diastereomers before they enter the mass spectrometer. lcms.cz Using a chiral stationary phase (CSP) in the LC column allows for differential interaction with the D- and L-forms of the alanine (B10760859) residue, resulting in different retention times. sigmaaldrich.commdpi.com Once separated, the dipeptides are ionized and fragmented in the mass spectrometer. The resulting fragmentation patterns, while identical for the two diastereomers, can be used for definitive confirmation and quantification of the chromatographically resolved peaks. lcms.cz Methods have been developed for quantifying dipeptides in various tissues by derivatizing them to enhance chromatographic separation and sensitivity. nih.gov

A more recent and powerful advancement is the integration of ion mobility spectrometry with mass spectrometry (IMS-MS). nih.gov IMS adds another dimension of separation based on the size, shape, and charge of the ions as they drift through a gas-filled chamber. mdpi.comnih.gov The distinct three-dimensional structures of this compound and its L-L counterpart can result in different collision cross-sections (CCS), allowing for their separation in the gas phase. mdpi.com This technique is particularly powerful as it can potentially resolve isomers that are not separated by chromatography. acs.orgresearchgate.net The combination of LC, IMS, and MS/MS (LC-IMS-MS/MS) provides exceptional specificity for identifying and quantifying D-amino acid-containing peptides in complex mixtures. nih.gov

| Technique | Principle of Separation | Primary Advantage | Key Consideration |

|---|---|---|---|

| LC-MS/MS | Differential retention on a chiral liquid chromatography column based on stereochemistry. | Established methodology with wide availability. Effective for separating many diastereomers. | Requires successful chromatographic resolution on a specialized chiral column. lcms.czsigmaaldrich.com |

| IMS-MS | Separation in the gas phase based on ion shape and collision cross-section (CCS). mdpi.com | Provides an additional dimension of separation orthogonal to LC and MS. Can resolve co-eluting isomers. acs.org | Separation depends on a significant difference in the gas-phase conformations of the isomers. nih.gov |

#### 5.3. Enzymatic Assays for Specific Determination of this compound

While mass spectrometry offers high sensitivity and specificity, enzymatic assays can provide a functional and often more accessible alternative for quantification. The development of an enzymatic assay for this compound hinges on the use of enzymes that exhibit high stereospecificity.

##### 5.3.1. Development of Highly Specific Enzyme-Coupled Detection Systems

A direct enzymatic assay for this compound is not commonly available. However, a highly specific coupled-enzyme system can be proposed based on known enzymatic activities. This system would typically involve two sequential enzymatic reactions:

##### 5.3.2. Quantification of this compound in Complex Biological Matrices

Quantifying this compound in biological samples like plasma or tissue homogenates requires robust methods that account for the complexity of the matrix. unimi.itlcms.cz

Using LC-MS/MS, accurate quantification is typically achieved through the use of a stable isotope-labeled internal standard (SIL-IS), such as 1-D-Alanyl(¹³C₃,¹⁵N)-L-proline. This internal standard is added to the sample at a known concentration at the beginning of the sample preparation process. It co-elutes with the endogenous analyte but is distinguished by its higher mass. The ratio of the analyte peak area to the internal standard peak area is used for quantification, which corrects for variations in sample extraction recovery and matrix effects that can suppress or enhance the ion signal. nih.govnih.gov Sample preparation itself often involves protein precipitation followed by solid-phase extraction (SPE) to remove interfering lipids, salts, and larger molecules before LC-MS/MS analysis. lcms.cz

For enzymatic assays, quantification in biological matrices requires careful consideration of endogenous interfering substances. The sample would need to be treated to remove any pre-existing free D-alanine, which would otherwise be detected by the second enzyme and lead to an overestimation of the dipeptide. This could be achieved through a preliminary cleanup step using an ion-exchange resin or by enzymatic degradation of free D-alanine before the hydrolysis of the dipeptide. A standard curve generated by spiking known concentrations of this compound into a similar biological matrix (e.g., analyte-free plasma) is essential for accurate quantification. unimi.itscispace.com

Future Directions and Emerging Research Opportunities in 1 D Alanyl L Proline Investigations

Exploration of Novel Biological Roles and Underlying Molecular Mechanisms

While detailed functions of 1-D-Alanyl-L-proline are still an area of active investigation, the known roles of its constituent amino acids and related dipeptides provide a roadmap for future exploration. ontosight.ai Dipeptides are generally studied for their potential therapeutic effects and their role in enzyme substrate recognition. ontosight.ai The inclusion of a D-amino acid is particularly significant, as D-amino acids are known to play versatile roles in biological systems, serving as disease biomarkers and regulators of physiological functions. nih.gov

Future research will likely focus on several key areas:

Neuromodulatory Effects: D-amino acids such as D-alanine have been investigated for their roles in the central nervous system, including the modulation of N-methyl-D-aspartate (NMDA) receptors. mdpi.com The potential for this compound to act as a neuromodulator or a precursor to neuroactive compounds is a compelling area for future study.

Antimicrobial and Biofilm Disruption: D-amino acids have demonstrated considerable success in disrupting biofilms, which could offer new strategies to combat microbial infections. nih.gov Investigating whether this compound can interfere with bacterial cell wall synthesis or signaling pathways involved in biofilm formation is a promising research direction.

Metabolic and Signaling Pathways: L-proline metabolism is deeply intertwined with cellular signaling, stress protection, and energy production. nih.gov Its catabolism can influence redox signaling through the generation of reactive oxygen species (ROS). nih.govnih.gov Future studies could use this dipeptide as a probe to understand how the introduction of a D-alanine affects these proline-dependent pathways and what novel molecular mechanisms might be at play. The stability conferred by the D-amino acid could make it a useful tool for studying these processes over longer timescales in biological systems. ontosight.ai

Development of Advanced Methodologies for Synthesis and Analytical Characterization

Progress in understanding this compound is contingent on the development of sophisticated methods for its synthesis and analysis.

Synthesis: The stereospecific synthesis of peptides containing D-amino acids remains a challenge. While classical dipeptide synthesis, involving the coupling of protected amino acids followed by deprotection, is a standard approach, more advanced and efficient methodologies are emerging. google.com Solid-phase peptide synthesis offers a streamlined alternative for creating such dipeptides. ontosight.ai Future research will likely leverage and refine techniques like enzymatic synthesis and chemo-enzymatic methods to achieve high stereoselectivity and yield. Asymmetric synthesis, which has gained prominence for producing enantiopure compounds, is another key area for development. acs.org

Analytical Characterization: Accurate characterization is crucial for distinguishing between different stereoisomers and understanding the peptide's behavior. High-performance liquid chromatography (HPLC) is a foundational technique. Reverse-phase (RP) HPLC has been successfully used to analyze this compound. sielc.com For more advanced applications, methods like fast ultra-performance liquid chromatography (UPLC) and Mass-Spectrometry (MS) compatible techniques are necessary. sielc.com Dynamic HPLC methods can be employed to study the kinetics of cis-trans isomerization around the Ala-Pro peptide bond, a critical feature of proline-containing peptides. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy remains indispensable for confirming the precise structure and stereochemistry of synthesized isomers. innovareacademics.in

| Methodology | Principle | Potential Advantages for this compound |

|---|---|---|

| Stereoselective Catalytic Hydrogenation | Catalytic reduction of a chiral precursor, such as N-(2-iminopropionyl)-L-proline, to create the desired stereocenter. google.com | High stereospecificity, potentially leading to higher yields of the desired D-Ala-L-Pro isomer over other diastereomers. google.com |

| Solid-Phase Peptide Synthesis (SPPS) | Stepwise assembly of the dipeptide on a solid resin support, allowing for easy purification. ontosight.ai | Amenable to automation and high-throughput synthesis of analogues for structure-activity relationship studies. ontosight.ai |

| Enzymatic Synthesis | Use of enzymes (e.g., ligases) to form the peptide bond with high stereoselectivity. | Environmentally friendly ("green chemistry") approach with high specificity, reducing unwanted side products. |

| Technique | Application | Key Insights for this compound |

|---|---|---|

| Reverse-Phase HPLC/UPLC | Separation, quantification, and purity assessment. sielc.com | Allows for scalable analysis and purification, suitable for pharmacokinetic studies. sielc.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Provides molecular weight confirmation and structural information, often coupled with HPLC for separation. sielc.com | Essential for identifying the compound in complex biological matrices (e.g., plasma, tissue). hmdb.ca |

| Dynamic/Temperature-Jump HPLC | Measures the kinetics and thermodynamics of conformational changes, such as cis-trans isomerization. researchgate.net | Reveals how the D-alanine residue influences the dynamics of the proline peptide bond, which is critical for its biological function. researchgate.net |

| Nuclear Magnetic Resonance (NMR) | Provides definitive structural elucidation, including stereochemistry and conformation in solution. innovareacademics.in | Confirms the D-Ala and L-Pro configuration and characterizes the peptide's three-dimensional structure. innovareacademics.in |

Translational Research and Therapeutic Implications of D-Alanyl-L-proline-Based Compounds

The unique properties of D-amino acid-containing peptides make them attractive candidates for therapeutic development. nih.gov The presence of a D-alanine residue can confer resistance to degradation by proteases, potentially improving the bioavailability and efficacy of peptide-based drugs. ontosight.ainih.gov

Future translational research on this compound and its derivatives could target several diseases:

Enzyme Inhibition: Proline derivatives are known to be effective inhibitors of various enzymes. ontosight.aimdpi.com For instance, they have been explored as inhibitors of matrix metalloproteases (implicated in cancer and Alzheimer's disease) and collagenase. innovareacademics.inontosight.aimdpi.com The specific stereochemistry of this compound could be exploited to design highly selective and potent inhibitors for such targets.

Neurological and Cognitive Disorders: Certain L-proline derivatives have shown potential as nootropic agents, capable of correcting induced amnesia in preclinical models. google.com Given the roles of D-amino acids in the brain, investigating this compound-based compounds for cognitive enhancement or as treatments for neurodegenerative diseases is a logical next step. nih.govmdpi.com

Infectious Diseases: As pathogens often rely on proline metabolism for energy and stress resistance, targeting these pathways is a viable anti-infective strategy. nih.gov A stable dipeptide like this compound could act as an inhibitor of proline uptake or metabolic enzymes in pathogens like Trypanosoma cruzi, the agent of Chagas disease. nih.govfrontiersin.org

| Potential Therapeutic Area | Proposed Mechanism of Action | Supporting Rationale |

|---|---|---|

| Oncology | Inhibition of enzymes like matrix metalloproteases (MMPs) involved in tumor invasion and metastasis. mdpi.com | Proline derivatives have shown inhibitory activity against MMPs. The D-Ala may enhance specificity and stability. mdpi.com |

| Neurodegenerative Diseases (e.g., Alzheimer's) | Modulation of NMDA receptors or inhibition of key enzymes. nih.govmdpi.com | D-amino acids are known to interact with CNS targets. D-proline derivatives have been studied for MMP-13 inhibition, a target in Alzheimer's. nih.govmdpi.com |

| Infectious Diseases | Inhibition of proline transport or metabolism in pathogens; disruption of bacterial biofilms. nih.govnih.govfrontiersin.org | Pathogens can be dependent on proline for survival. D-amino acids are known to disrupt biofilms. nih.govnih.gov |

| Hypertension | Acts as a scaffold or intermediate for Angiotensin-Converting Enzyme (ACE) inhibitors. google.com | L-Alanyl-L-proline is a known intermediate for ACE inhibitors like enalapril. The D-Ala variant could lead to novel inhibitors. google.com |

Application of Systems Biology and Omics-based Approaches in D-Alanyl-L-proline Studies

To fully understand the impact of this compound on a biological system, a holistic approach is necessary. Systems biology, which integrates multi-omics data to model complex biological interactions, provides a powerful framework for this purpose. numberanalytics.comopenaccessjournals.com

Emerging research opportunities include:

Metabolomics: This approach can identify and quantify the dipeptide and its metabolites in biological fluids and tissues. Untargeted metabolomics could reveal unexpected metabolic pathways affected by the administration of this compound. Targeted metabolomics has already been used to identify a related compound, N,N,N-trimethyl-L-alanyl-L-proline betaine, as a biomarker for kidney function. hmdb.caresearchgate.net

Proteomics: By analyzing changes in the entire protein complement of a cell or tissue after exposure to the dipeptide, proteomics can help identify the specific protein targets of this compound. This is crucial for target deconvolution and understanding its mechanism of action.

Transcriptomics: This technique measures changes in gene expression, providing insights into the cellular pathways that are activated or inhibited by the dipeptide.

Integrated Multi-Omics: The true power of systems biology lies in integrating these different datasets. openaccessjournals.com For example, combining proteomics and metabolomics could link the inhibition of a specific enzyme to downstream changes in metabolic pathways. These integrated models can then be used to predict system-wide effects and guide the rational design of therapeutic interventions. openaccessjournals.com

| Omics Approach | Objective in D-Alanyl-L-proline Research | Potential Outcome |

|---|---|---|

| Metabolomics | Trace the metabolic fate of the dipeptide and identify global metabolic shifts it induces. hmdb.ca | Discovery of novel biomarkers and elucidation of its metabolic pathway. hmdb.ca |

| Proteomics | Identify protein binding partners and downstream changes in protein expression. openaccessjournals.com | Unbiased identification of molecular targets and mechanisms of action. |

| Transcriptomics | Analyze changes in gene expression in response to the dipeptide. openaccessjournals.com | Mapping of affected signaling and regulatory networks. |

| Systems Biology (Integrated) | Create predictive in silico models of the dipeptide's effect on cellular networks. numberanalytics.comopenaccessjournals.com | A holistic understanding of its biological role and guidance for rational drug design. |

Investigating Stereospecific Interactions in Protein Folding and Molecular Recognition

Stereochemistry is fundamental to molecular recognition in biology, as enzymes, receptors, and other protein targets are themselves chiral and highly stereospecific. jpt.com The specific D-Ala-L-Pro configuration of the dipeptide is central to its future investigation.

Key research questions in this area include:

Binding to Chiral Pockets: How does the D-Ala-L-Pro stereochemistry fit into the active sites of target enzymes or the binding pockets of receptors? Research has shown that the interaction of proline-rich peptides with proteins like profilin is highly stereospecific; the L-proline oligomer binds, but the D-proline version does not. yale.edu Similar investigations with this compound and its stereoisomers (L-Ala-L-Pro, D-Ala-D-Pro, L-Ala-D-Pro) would be highly informative.

Influence on Peptide Conformation: Proline's rigid ring structure restricts the peptide backbone, and it is a well-known inducer of turns in proteins. mdpi.comchemicalbook.com The cis-trans isomerization of the Xaa-Pro peptide bond is often a rate-limiting step in protein folding. researchgate.netsigmaaldrich.com Future studies using techniques like circular dichroism and NMR will be essential to determine how the adjacent D-alanine residue alters the conformational preferences and isomerization kinetics of the peptide bond, thereby influencing its interaction with biological targets.

Non-Conventional Interactions: Proline residues are adept at participating in non-conventional but structurally important interactions, such as C-H···π interactions with aromatic residues and C-H···O hydrogen bonds. nih.gov Investigating how the D-alanine configuration modulates the geometry and strength of these interactions is critical for understanding how the dipeptide is recognized at a molecular level. nih.govresearchgate.net

| Interaction Type | Description | Relevance to this compound |

|---|---|---|

| Enzyme-Substrate Recognition | The chiral active site of an enzyme selectively binds substrates with a specific stereochemistry. jpt.com | The D-Ala residue could either enhance binding to a specific target not recognized by the L-L isomer or confer resistance to degradative enzymes (proteases). ontosight.ai |

| Peptide Bond Isomerization | The peptide bond preceding proline can exist in either a cis or trans conformation, affecting protein folding and function. researchgate.netsigmaaldrich.com | The stereochemistry of the D-alanine residue is expected to influence the energy barrier and equilibrium between the cis and trans forms, altering its biological activity. researchgate.net |

| C-H···π Interactions | A weak hydrogen bond between a C-H group on the proline ring and an aromatic ring of another molecule. nih.gov | The D-Ala may alter the local peptide backbone to better position the proline ring for optimal interaction with aromatic residues in a protein binding site. nih.govresearchgate.net |

常见问题

Basic Research Questions

Q. What are the structural characteristics of 1-D-Alanyl-L-proline, and how do they influence its physicochemical properties?

- Methodological Answer : The compound (C₈H₁₄N₂O₃) is a dipeptide with D-alanine and L-proline residues. Its stereochemistry (D-configuration in alanine, L-configuration in proline) impacts solubility, stability, and biological interactions. Key physicochemical properties include a monoisotopic mass of 186.100442 and an average mass of 186.211 . To confirm structural integrity, use chiral chromatography (e.g., HPLC with a Chirobiotic column) and nuclear magnetic resonance (NMR) for stereochemical validation. Cross-reference analytical data with certified reference materials (e.g., pharmaceutical secondary standards) to ensure accuracy .

Q. What are the established protocols for synthesizing this compound in laboratory settings?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly used, employing Fmoc-protected D-alanine and L-proline. Critical steps include resin activation, coupling under inert conditions (e.g., nitrogen atmosphere), and cleavage using trifluoroacetic acid (TFA). Post-synthesis purification via reverse-phase HPLC (C18 column, 0.1% TFA/acetonitrile gradient) ensures >95% purity. Validate synthesis success using mass spectrometry (ESI-MS) and compare retention times with literature data .

Q. Which analytical techniques are most effective for quantifying this compound in complex biological matrices?